tert-butyl2-bromo-2,2-difluoroacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-2,2-difluoroacetate typically involves the reaction of tert-butyl acetate with bromodifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of tert-butyl 2-bromo-2,2-difluoroacetate follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-bromo-2,2-difluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different products depending on the reducing agent used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include tert-butyl 2-substituted-2,2-difluoroacetates.
Reduction Reactions: Products include tert-butyl 2,2-difluoroacetate.
Scientific Research Applications
Chemistry: tert-Butyl 2-bromo-2,2-difluoroacetate is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of fluorinated intermediates .
Biology: In biological research, tert-butyl 2-bromo-2,2-difluoroacetate is used to study the effects of fluorinated compounds on biological systems .
Medicine: The compound is used in the synthesis of pharmaceutical intermediates, including those for antiviral and anticancer drugs .
Industry: In the agrochemical industry, tert-butyl 2-bromo-2,2-difluoroacetate is used in the synthesis of herbicides and insecticides .
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-2,2-difluoroacetate involves its ability to undergo substitution and reduction reactions. The bromine atom in the compound is highly reactive and can be replaced by various nucleophiles, leading to the formation of different products . The compound’s fluorine atoms also contribute to its reactivity and stability .
Comparison with Similar Compounds
Ethyl 2-bromo-2,2-difluoroacetate: Similar in structure but with an ethyl group instead of a tert-butyl group.
Methyl 2-bromo-2,2-difluoroacetate: Similar in structure but with a methyl group instead of a tert-butyl group.
Uniqueness: tert-Butyl 2-bromo-2,2-difluoroacetate is unique due to its tert-butyl group, which provides steric hindrance and affects the compound’s reactivity and stability . This makes it particularly useful in specific synthetic applications where such properties are desired .
Properties
IUPAC Name |
tert-butyl 2-bromo-2,2-difluoroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrF2O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUMYBWTRZTNMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(F)(F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263723-24-6 |
Source
|
Record name | tert-butyl 2-bromo-2,2-difluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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